molecular formula C26H32BrNO3 B446666 9-(5-BROMO-2-ISOPROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE

9-(5-BROMO-2-ISOPROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE

Cat. No.: B446666
M. Wt: 486.4g/mol
InChI Key: IZXWIWJUAHESNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(5-BROMO-2-ISOPROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE is a complex organic compound with a unique structure that includes a brominated phenyl group and a hexahydroacridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5-BROMO-2-ISOPROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE typically involves multiple steps, starting with the bromination of a suitable phenyl precursor. The isopropoxy group is then introduced through an etherification reaction. The final step involves the formation of the hexahydroacridine core through a cyclization reaction under specific conditions, such as the presence of a strong acid or base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-(5-BROMO-2-ISOPROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 9-(5-BROMO-2-ISOPROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 9-(5-BROMO-2-ISOPROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-(5-chloro-2-isopropoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
  • 9-(5-fluoro-2-isopropoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
  • 9-(5-methoxy-2-isopropoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Uniqueness

Compared to these similar compounds, 9-(5-BROMO-2-ISOPROPOXYPHENYL)-3,3,6,6-TETRAMETHYL-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE stands out due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in unique interactions, such as halogen bonding, which may enhance the compound’s binding affinity to specific targets.

Properties

Molecular Formula

C26H32BrNO3

Molecular Weight

486.4g/mol

IUPAC Name

9-(5-bromo-2-propan-2-yloxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C26H32BrNO3/c1-14(2)31-21-8-7-15(27)9-16(21)22-23-17(10-25(3,4)12-19(23)29)28-18-11-26(5,6)13-20(30)24(18)22/h7-9,14,22,28H,10-13H2,1-6H3

InChI Key

IZXWIWJUAHESNZ-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)Br)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C

Origin of Product

United States

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